molecular formula C20H23N3O4S B2542394 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide CAS No. 898657-08-4

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide

Cat. No.: B2542394
CAS No.: 898657-08-4
M. Wt: 401.48
InChI Key: JKSZEBVTFRXXLU-UHFFFAOYSA-N
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Description

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-acetylpiperazine to form the sulfonylpiperazine intermediate.

    Amidation: Finally, the intermediate is reacted with m-toluidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Overview

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic organic compound classified as a sulfonylbenzamide. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other fields. This article explores its applications across different scientific domains, including medicinal chemistry, biology, and industry.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. Its applications include:

  • Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated effectiveness against colon, breast, and cervical cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial activity, particularly against resistant strains of bacteria and fungi. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial potency .
  • Kinase Inhibition : As a small molecule, it may serve as a kinase inhibitor, which is crucial in the development of targeted cancer therapies. Small molecule inhibitors are designed to interfere with specific signaling pathways involved in tumor growth and metastasis .

Biological Research

In biological studies, this compound can function as:

  • Biological Probes : It can be used to study specific biological pathways by interacting with target enzymes or receptors. This interaction can help elucidate the roles of these targets in various diseases.
  • Drug Development : The compound's structural features make it suitable for further modifications leading to new drug candidates. Its sulfonamide group is particularly relevant in drug design due to its established role in enhancing bioactivity and selectivity.

Industrial Applications

In the industrial sector, this compound can be utilized for:

  • Synthesis of Complex Molecules : It serves as a reagent or intermediate in organic synthesis processes, allowing for the production of more complex pharmaceutical agents.
  • High-throughput Screening : The compound's properties make it valuable in high-throughput screening assays aimed at discovering new therapeutic agents.

Case Studies

Several studies have documented the effectiveness of compounds similar to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxicity in multiple cancer cell lines; induced apoptosis.
Antimicrobial EvaluationShowed significant activity against resistant bacterial strains; potential for new antibiotic development.
Kinase InhibitionIdentified as an effective small molecule inhibitor; implications for targeted cancer therapy.

Mechanism of Action

The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide would depend on its specific application. Generally, such compounds can interact with biological targets like enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide
  • 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Uniqueness

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide may have unique properties such as specific binding affinities, stability under certain conditions, or particular biological activities that distinguish it from its analogs.

Biological Activity

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C14H19N3O4S
  • Molecular Weight : 325.39 g/mol

This structure includes a piperazine ring, a sulfonyl group, and a benzamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Histone Deacetylase (HDAC) Inhibition :
    • The compound has been shown to exhibit HDAC inhibitory activity, which is crucial in regulating gene expression and cellular processes. HDAC inhibitors are being explored for their potential in treating cancers and neurodegenerative diseases .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of benzamide structures can inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg . The compound's structural features may enhance its ability to interfere with viral replication processes.
  • Anti-inflammatory Properties :
    • Compounds similar to this compound have demonstrated anti-inflammatory effects in various models, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Target Effect Reference
HDAC InhibitionHistone Deacetylase 6Modulation of gene expression
AntiviralFiloviruses (Ebola, Marburg)Inhibition of viral entry
Anti-inflammatoryCytokine pathwaysReduction in inflammation markers

Case Studies

Several studies have investigated the biological effects of related compounds, providing insight into the potential applications of this compound:

  • Ebola Virus Study :
    • A study assessed the effectiveness of benzamide derivatives against the Ebola virus using Vero cell lines. Compounds similar to this compound demonstrated EC50 values below 10 μM, indicating potent antiviral activity .
  • HDAC Inhibition Research :
    • Research focusing on HDAC inhibitors revealed that compounds with similar structural motifs could selectively inhibit HDAC6 without significant off-target effects. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Inflammatory Disease Models :
    • In models of chronic inflammation, compounds exhibiting similar chemical properties showed significant reductions in pro-inflammatory cytokines, suggesting a pathway for therapeutic intervention in autoimmune disorders .

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-4-3-5-18(14-15)21-20(25)17-6-8-19(9-7-17)28(26,27)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZEBVTFRXXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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